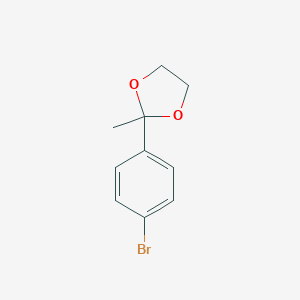

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Descripción

Significance of 1,3-Dioxolanes as Protecting Groups and Synthetic Intermediates

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 1,3-dioxolane (B20135) group is a widely employed protecting group for aldehydes and ketones due to its stability under a range of reaction conditions, particularly those that are basic, nucleophilic, or reductive. researchgate.netorganic-chemistry.org

The formation of a 1,3-dioxolane, also known as a cyclic acetal (B89532) or ketal, involves the reaction of a carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. researchgate.netorganic-chemistry.org This reaction is reversible, and the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis, making the protection and deprotection steps efficient and practical. researchgate.net The stability of the 1,3-dioxolane ring allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

| Protection/Deprotection Condition | Reagents and Conditions | Reference |

| Protection (Acetalization) | Ethylene glycol, p-toluenesulfonic acid, toluene (B28343), reflux | guidechem.com |

| Protection (Acetalization) | Ethylene glycol, N-Bromosuccinimide, 45°C | chemicalbook.com |

| Deprotection (Hydrolysis) | Aqueous acid | researchgate.netorgsyn.org |

Beyond their role as protecting groups, 1,3-dioxolanes can also act as important synthetic intermediates. Their inherent structure can be modified, or they can participate in reactions that lead to the formation of new functional groups and carbon-carbon bonds, expanding their utility in synthetic organic chemistry. organic-chemistry.org

Role of Aryl Bromide Moieties in Facilitating Chemical Transformations

The presence of a bromine atom on the phenyl ring of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is of paramount importance for its role in chemical synthesis. Aryl bromides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgacs.org These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Some of the most prominent cross-coupling reactions involving aryl bromides include:

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. nih.govwikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful method for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. researchgate.netacs.orgacs.orglibretexts.orgucsb.edu

The reactivity of the aryl bromide in these transformations is influenced by the electronic and steric properties of the substituents on the aromatic ring and the choice of palladium catalyst and ligands. acs.org The ability to participate in these diverse and powerful reactions makes the aryl bromide moiety a cornerstone of modern synthetic strategy.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | commonorganicchemistry.com |

| Heck Reaction | Alkene | Pd(OAc)₂, Base (e.g., NEt₃), Ligand (e.g., P(o-tol)₃) | masterorganicchemistry.com |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | libretexts.org |

Overview of Research Avenues for this compound and its Analogues

The unique combination of a protected carbonyl group and a reactive aryl bromide makes this compound a valuable building block in various research endeavors. One notable application is in the synthesis of 4-acetylphenylmethylsilanes. acs.org In this context, the dioxolane protects the acetyl group while the bromo-substituent allows for the introduction of a methylsilyl group via a cross-coupling reaction. Subsequent deprotection of the dioxolane would then reveal the desired acetylphenylmethylsilane.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOGBVQXIQGBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346781 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-68-3 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S12LS93RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 4 Bromophenyl 2 Methyl 1,3 Dioxolane and Precursors

Classical and Green Synthetic Approaches to the 1,3-Dioxolane (B20135) Core

The formation of the 1,3-dioxolane ring is a cornerstone of protecting group chemistry in organic synthesis. For the synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, the most common strategy involves the direct reaction of a ketone with a diol.

Acetalization of 4-Bromoacetophenone Derivatives with Ethylene (B1197577) Glycol

The most direct and widely employed method for synthesizing this compound is the acetalization of 4-bromoacetophenone with ethylene glycol. acs.orgprepchem.com This reaction, also known as ketalization in this specific case, involves the formation of a five-membered cyclic acetal (B89532), which serves as a protective group for the carbonyl functionality of the acetophenone. chemicalbook.com

The condensation of 4-bromoacetophenone and ethylene glycol is typically facilitated by an acid catalyst. acs.orgguidechem.com A common method involves refluxing a mixture of 4-bromoacetophenone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene (B28343) or benzene (B151609). acs.orgprepchem.com A Dean-Stark apparatus is often employed to remove the water formed during the reaction, which drives the equilibrium towards the formation of the desired dioxolane. acs.orgprepchem.com

In a typical procedure, 4-bromoacetophenone, ethylene glycol, and p-toluenesulfonic acid are refluxed in benzene until no more water is collected. acs.org After the reaction is complete, the catalyst is neutralized, and the product is isolated and purified. This method has been reported to yield the product in high purity. acs.org

| Reactants | Catalyst | Solvent | Conditions | Yield |

| 4-Bromoacetophenone, Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | Not specified |

| 4-Bromoacetophenone, Ethylene Glycol | p-Toluenesulfonic acid | Benzene | Reflux with Dean-Stark trap | 82% |

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of alternative catalytic systems for the acetalization reaction, moving away from traditional mineral acids.

Acid-activated clays (B1170129), such as montmorillonite, have emerged as promising heterogeneous catalysts for various organic transformations, including the formation of 1,3-dioxolanes. nih.govaplgalleon.com These clays possess both Brønsted and Lewis acid sites on their surface, which can effectively catalyze the acetalization reaction. researchgate.net The use of acid-activated clays offers several advantages, including being environmentally friendly, easy to handle, and reusable. nanorh.com Furthermore, these reactions can often be carried out under solvent-free conditions, further enhancing their green credentials. researchgate.net Bentonite clay, a type of smectite clay, can also be acid-activated to serve as a catalyst for various acid-catalyzed reactions. google.comresearchgate.net

To maximize the efficiency of the synthesis of this compound, optimization of reaction parameters is crucial. Factors such as the choice of catalyst, reaction temperature, and reaction time can significantly influence the yield and purity of the product. researchgate.net For instance, in the classical acid-catalyzed approach, refluxing the reaction mixture for 20-25 hours in benzene has been shown to produce an 82% yield of the desired ketal. acs.org The use of more active and selective catalysts, such as certain Lewis acids or optimized solid acid catalysts, could potentially lead to shorter reaction times and even higher yields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Ethylene Glycol | p-Toluenesulfonic acid | Benzene | Reflux | 20-25 | 82 |

Development of Sustainable Catalytic Systems

Strategies Involving Functionalized Propanediol (B1597323) Derivatives

While the direct acetalization with ethylene glycol is the most common route, alternative strategies involving functionalized propanediol derivatives can also be envisioned for the synthesis of related 1,3-dioxolane structures. For instance, the reaction of carbonyl compounds with functionalized propanediols can lead to the formation of substituted 1,3-dioxolanes. nih.gov These methods, often catalyzed by ruthenium complexes or other transition metals, can offer pathways to more complex dioxolane structures. nih.gov

Condensation with Substituted Diols

A principal synthetic route to this compound involves the direct condensation of 4-bromoacetophenone with ethylene glycol. prepchem.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and is driven to completion by the removal of water, often using a Dean-Stark apparatus. prepchem.com The use of toluene as a solvent is common in this process. prepchem.com

Below is a table summarizing a typical reaction procedure:

| Reactant | Moles/Grams | Role |

| p-Bromoacetophenone | 100 grams | Ketone precursor |

| Ethylene glycol | 140 grams | Diol |

| p-Toluenesulfonic acid | 5 grams | Catalyst |

| Toluene | 1200 mL | Solvent |

| Table 1: Reaction components for the synthesis of this compound. prepchem.com |

The reaction mixture is refluxed until water ceases to collect, indicating the completion of the reaction. prepchem.com Subsequent workup involving solvent removal and purification yields the desired this compound. prepchem.com

Functionalization of the Dioxolane and Phenyl Moieties in Synthesis

The this compound molecule possesses two key sites for further chemical modification: the dioxolane ring and the brominated phenyl group. These sites allow for a variety of functionalization reactions, expanding the synthetic utility of this compound.

Halogenation and Substituent Introduction on the Dioxolane Ring

While direct halogenation of the dioxolane ring of the title compound is not commonly described, related structures undergo such modifications. The introduction of substituents, particularly halogens, onto the dioxolane ring is a known synthetic strategy for creating reactive intermediates. google.com

Selective bromination can be achieved on derivatives of 2-methyl-1,3-dioxolane. For instance, bromination of 2-methyl-1,3-dioxolane-2-ethanol (B1585420) can be accomplished using dibromotriphenylphosphorane, which is generated in situ from triphenylphosphine (B44618) and bromine. This reaction introduces a bromoethyl group at the 2-position of the dioxolane ring. Another example involves the reaction of 2-bromo-1-(4-chloro-phenyl)-ethanone with (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) to yield (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methane-sulfonate(ester), a key intermediate for certain pharmaceuticals. google.com

A general procedure for the synthesis of 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane (B1607648) involves reacting the substrate with N-Bromosuccinimide (NBS) in ethylene glycol. chemicalbook.com

| Reactant | Amount |

| Substrate | 2 mmol |

| Ethylene Glycol | 6 mL |

| N-Bromosuccinimide (NBS) | 4.6 mmol |

| Table 2: Reagents for the bromination of a dioxolane precursor. chemicalbook.com |

Alkylation and Arylation of Phenoxymethyl Linkers

The synthesis of purine (B94841) derivatives has been accomplished through the alkylation of 6-substituted purines with 2-(chloroalkyl)-2-aryl-1,3-dioxolanes. nih.gov This demonstrates the utility of the dioxolane moiety as a scaffold for introducing complex functionalities. These reactions lead to novel compounds that have been studied for their biological activity. nih.gov

Silylation of Hydroxylated Dioxolane Derivatives

Silylation is a common strategy to protect hydroxyl groups or to introduce silicon-containing moieties for further reactions. In a relevant example, 2-(2-hydroxy-4-bromophenyl)-2-methyl-1,3-dioxolane can be silylated using trimethylsilyl (B98337) chloride in the presence of triethylamine (B128534). prepchem.com This reaction proceeds by the dropwise addition of triethylamine and then trimethylsilyl chloride to a solution of the hydroxylated dioxolane derivative in tetrahydrofuran (B95107) under ice-cooling. prepchem.com

The following table outlines the reactants for this silylation:

| Reactant | Amount | Moles |

| 2-(2-hydroxy-4-bromophenyl)-2-methyl-1,3-dioxolane | 3.11 g | 12 mmol |

| Tetrahydrofuran | 24 mL | - |

| Triethylamine | 1.84 mL | 13.2 mmol |

| Trimethylsilyl chloride | 1.68 mL | 13.2 mmol |

| Table 3: Reaction components for the silylation of a hydroxylated dioxolane derivative. prepchem.com |

Formation via Organometallic Intermediates

Organometallic reagents, particularly Grignard reagents, are pivotal in the synthesis of various alcohol and ketone derivatives, which can be precursors to or derived from dioxolanes. mnstate.educhemguide.co.ukmasterorganicchemistry.com The Grignard reagent, with the general formula R-Mg-X, is a potent nucleophile. chemguide.co.ukwikipedia.org

The synthesis of 2-aryl-2-methyl-1,3-dioxolanes can be conceptualized through a pathway involving a Grignard reagent. For example, a Grignard reagent derived from an aryl halide could react with a ketone. While not a direct synthesis of this compound, the formation of a tertiary alcohol via a Grignard reaction with an ester, followed by ketalization, presents a plausible, though indirect, route. masterorganicchemistry.com The reaction of a Grignard reagent with an ester typically involves two equivalents of the Grignard reagent adding to the ester to form a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com

Alternatively, a Grignard reagent can be prepared from an alkyl halide and magnesium metal in an anhydrous ether solvent. mnstate.edu This reagent can then react with a carbonyl compound. mnstate.edu For instance, phenethylmagnesium chloride can be reacted with trimethyl borate (B1201080) to eventually form potassium 2-phenethyltrifluoroborate, showcasing the versatility of Grignard reagents in forming new carbon-carbon and carbon-heteroatom bonds. orgsyn.org

Lithiation and Regioselectivity Studies

The lithiation of this compound is a prime example of directed ortho-metalation (DoM). wikipedia.orgbaranlab.orgorganic-chemistry.org In this type of reaction, a functional group on an aromatic ring directs the deprotonation by an organolithium reagent, typically butyllithium (B86547), to the adjacent ortho position. The 1,3-dioxolane group, which serves as a protecting group for a ketone, is an effective ortho-directing group. This is attributed to the ability of the oxygen atoms in the dioxolane ring to coordinate with the lithium ion, thereby lowering the activation energy for deprotonation at the neighboring position on the phenyl ring.

Studies on related compounds, such as 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, have demonstrated that lithiation with butyllithium occurs regioselectively at the position ortho to the dioxolane group. arkat-usa.org In the case of this compound, the bromine atom and the 2-methyl-1,3-dioxolan-2-yl group are in a para relationship. The dioxolane group is a stronger directing group than the bromine atom. Consequently, treatment with a strong base like n-butyllithium is expected to result in the selective removal of a proton at the position ortho to the dioxolane moiety (C3 or C5 of the phenyl ring).

The general principle of directed ortho-metalation involves the interaction of the directing metalation group (DMG) with the organolithium reagent. This interaction creates a temporary complex that positions the base in close proximity to the ortho proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents at a specific position on the aromatic ring.

The regioselectivity of the lithiation is a critical aspect of the synthetic utility of this reaction. The directing ability of various functional groups has been extensively studied, and the 1,3-dioxolane group is recognized as a moderately effective directing group. The reaction conditions, including the choice of solvent and temperature, can also influence the outcome of the lithiation.

Transmetalation Reactions for Germane (B1219785) Derivatives

Following the regioselective lithiation to form the corresponding aryllithium species, a transmetalation reaction can be employed to introduce a germanium-containing functional group. This process involves the reaction of the organolithium compound with a germanium halide, such as trimethylgermanium (B74220) chloride (Me₃GeCl) or germanium tetrachloride (GeCl₄). The driving force for this reaction is the transfer of the aryl group from the more electropositive lithium to the less electropositive germanium.

While specific studies on the transmetalation of lithiated this compound to form germane derivatives are not extensively documented in the reviewed literature, the general principles of this transformation are well-established for a variety of aryllithium compounds. For instance, the in situortho-lithiation of pentafluorosulfanyl arenes followed by trapping with germanium electrophiles has been shown to produce the corresponding germane derivatives in good yields. nih.gov This demonstrates the feasibility of reacting an ortho-lithiated arene with a germanium halide to form a new carbon-germanium bond.

The reaction would proceed by the nucleophilic attack of the carbanionic carbon of the lithiated dioxolane derivative on the electrophilic germanium atom of the germanium halide. This results in the formation of the desired aryl germane and a lithium halide byproduct. The choice of the germanium reagent (e.g., Me₃GeCl for the introduction of a trimethylgermyl group) will determine the nature of the resulting germane derivative.

This two-step sequence of directed ortho-lithiation followed by transmetalation with a germanium halide provides a powerful synthetic route for the preparation of regioselectively functionalized aryl germanes. These compounds can serve as valuable intermediates in further synthetic transformations, leveraging the unique chemical properties of the organogermanium moiety.

Iii. Reaction Pathways and Mechanistic Investigations of 2 4 Bromophenyl 2 Methyl 1,3 Dioxolane

Reactivity at the Bromophenyl Substituent

The carbon-bromine bond on the phenyl ring is the primary site for reactions that extend the molecule's carbon skeleton. This functionality is particularly amenable to transition-metal-catalyzed processes.

Direct nucleophilic aromatic substitution on the bromophenyl ring of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is generally disfavored. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this compound, the absence of such activating groups renders the C-Br bond relatively inert to classical nucleophilic substitution. Consequently, the transformation of the aryl bromide functionality relies almost exclusively on organometallic catalytic cycles, which operate through different mechanistic pathways involving oxidative addition and reductive elimination.

The bromine atom on the phenyl ring serves as an excellent functional handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new aryl-aryl or aryl-alkyl linkages. These methods are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Palladium-catalyzed reactions are particularly prominent in this context. Methodologies such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Hiyama (using organosilanes) couplings are all applicable for derivatizing the bromophenyl moiety. researchgate.netnih.gov For instance, in a Suzuki coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product. Studies on analogous substrates, such as the preferential Suzuki coupling at the bromophenyl position over a bromothienyl position in a related molecule, demonstrate the high reactivity and selectivity of this site. nih.gov These reactions typically proceed with high yields and tolerate a wide range of functional groups, including the dioxolane ring, which remains intact under these conditions. researchgate.net

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Mild conditions, commercially available reagents, low toxicity of byproducts. |

| Negishi Coupling | Organozinc compound | Pd(0) or Ni(0) complexes | High reactivity and functional group tolerance. |

| Hiyama Coupling | Organosilicon compound | Pd(0) complexes with fluoride activation | Low toxicity and stability of organosilane reagents. nih.gov |

Transformations of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic ketal, a functional group widely used for the protection of carbonyl compounds. Its reactivity is characterized by general stability under neutral, basic, and reductive conditions, but susceptibility to cleavage under acidic or certain thermal conditions. thieme-connect.de

The primary controlled ring-opening reaction for the 1,3-dioxolane moiety is acid-catalyzed hydrolysis. This reaction is the basis for its use as a protecting group for the ketone functionality of 4'-bromoacetophenone. In the presence of an acid catalyst (such as a Brønsted or Lewis acid) and water, the ketal is readily cleaved to regenerate the parent ketone and ethylene (B1197577) glycol. thieme-connect.de The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the final products. This deprotection is typically efficient and clean, forming the basis of a crucial synthetic transformation.

At elevated temperatures, the 1,3-dioxolane ring can undergo thermal decomposition. Kinetic and mechanistic studies on structurally similar compounds provide a framework for understanding the thermal behavior of this compound.

Investigations into the gas-phase thermal decomposition of analogous compounds, such as 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane, have shown that these reactions are homogeneous, unimolecular, and follow first-order kinetics. elsevierpure.comacs.org The decomposition occurs at high temperatures, typically in the range of 450–500 °C. acs.org By analogy, the decomposition of this compound is expected to proceed via a similar pathway.

The proposed rate-determining step involves a concerted, nonsynchronous four-centered cyclic transition state. elsevierpure.comacs.org This mechanism leads to the cleavage of the C2-O and C-C bonds within the ring, ultimately yielding the parent ketone (4'-Bromoacetophenone) and a C2 fragment, likely acetaldehyde. acs.org The kinetics of these reactions have been determined experimentally for the analogues, providing Arrhenius parameters that describe the temperature dependence of the reaction rate.

| Compound | log A (s⁻¹) | Activation Energy (Eₐ) (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| 2-methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459–490 |

| 2,2-dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459–490 |

Thermal Decomposition Kinetics and Mechanisms

Elucidation of Transition States and Stepwise Pathways

The general mechanism for the acid-catalyzed hydrolysis of a ketal is as follows:

Protonation: A hydronium ion protonates one of the ether oxygens of the 1,3-dioxolane ring.

C-O Bond Cleavage (Rate-Determining Step): The protonated ketal undergoes heterolytic cleavage of the C-O bond. This step is typically the slowest in the sequence and leads to the formation of a resonance-stabilized carboxonium ion and ethylene glycol. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield a hemiacetal.

Protonation of Hemiacetal: The hydroxyl group of the hemiacetal is protonated.

Elimination of Alcohol: The protonated hydroxyl group leaves as a water molecule, forming a protonated ketone.

Final Deprotonation: A water molecule removes the proton from the carbonyl group to yield the final ketone product and regenerate the acid catalyst.

For this compound, the substituents at the C2 position significantly influence the rate of hydrolysis. The methyl group is electron-donating, which helps to stabilize the positive charge of the carboxonium ion intermediate. Conversely, the 4-bromophenyl group is electron-withdrawing, which destabilizes the carbocation. This destabilizing effect leads to a slower rate of hydrolysis compared to analogous compounds with electron-donating groups on the phenyl ring. semanticscholar.org Computational studies on similar ketal hydrolysis reactions have been used to model the transition states, which often involve cyclic arrangements of water molecules facilitating proton transfer. ic.ac.uk The transition state for the rate-determining step involves significant C-O bond breaking and charge development at the C2 carbon.

Interactive Data Table: Factors Influencing Ketal Hydrolysis Rate

| Factor | Influence on Carboxonium Intermediate | Predicted Effect on Hydrolysis Rate |

| Electron-donating group at C2 | Stabilization | Increase |

| Electron-withdrawing group at C2 | Destabilization | Decrease |

| Steric hindrance at C2 | Can slow down nucleophilic attack | Decrease |

| Acid concentration | Increases rate of initial protonation | Increase |

Radical-Mediated Reactions

Hydrogen Atom Transfer (HAT) Processes with 1,3-Dioxolane

The 1,3-dioxolane ring system can participate in radical-mediated reactions, particularly through Hydrogen Atom Transfer (HAT). In these processes, a radical species abstracts a hydrogen atom from one of the carbon atoms of the dioxolane ring. The most susceptible hydrogens are those at the C2 position, as the resulting radical is stabilized by the adjacent oxygen atoms through resonance.

The general process can be represented as: R• + C₅H₁₀O₂ → RH + C₅H₉O₂•

The rate of hydrogen abstraction is dependent on the bond dissociation energy (BDE) of the C-H bond being broken and the nature of the abstracting radical. researchgate.netnih.gov For 1,3-dioxolane, the C-H bonds at the C2 position are weaker than those at C4 and C5 due to the stability of the resulting 1,3-dioxolan-2-yl radical. The presence of substituents at the C2 position, such as the 4-bromophenyl and methyl groups in this compound, would preclude direct hydrogen abstraction from this site. Instead, abstraction would occur from the C4/C5 positions on the ethylene glycol backbone.

Studies on the reaction of hydroxyl radicals with unsubstituted 1,3-dioxolane have shown that hydrogen abstraction is a primary degradation pathway. epa.gov The resulting dioxolanyl radical can then undergo further reactions. The concept of radical polarity is also important; radicals can exhibit either nucleophilic or electrophilic tendencies, which influences their reactivity in HAT processes. scripps.edu

Addition to Electron-Deficient Alkenes

Once formed, the 1,3-dioxolanyl radical (generated, for example, by HAT from the C4/C5 position or through other radical initiation methods involving the C2 position in unsubstituted dioxolanes) can add to electron-deficient alkenes. nih.govacs.org This is a carbon-carbon bond-forming reaction that operates via a radical chain mechanism. nih.govacs.org

A common method for generating the necessary radical for this addition is through the use of an initiator, such as a persulfate salt under visible light photocatalysis or a manganese(III) salt like manganese(III) acetate. nih.govwikipedia.orgnih.gov

The general mechanism involving manganese(III) acetate is as follows:

Radical Formation: Mn(OAc)₃ oxidizes the 1,3-dioxolane (or another suitable precursor) to generate a 1,3-dioxolanyl radical. wikipedia.orgnih.gov

Addition to Alkene: The nucleophilic dioxolanyl radical adds to an electron-deficient alkene (e.g., an acrylate (B77674) or acrylonitrile) to form a new, more stable radical intermediate. rsc.org

Propagation/Termination: This new radical can then abstract a hydrogen atom from another molecule of 1,3-dioxolane to propagate the chain or undergo further oxidation or termination steps. nih.govwikipedia.org

This type of reaction is synthetically useful for creating more complex molecules. For instance, the addition of the 2-dioxolanyl radical to various Michael acceptors has been demonstrated. nih.gov

Interactive Data Table: Radical Reactions of 1,3-Dioxolane Derivatives

| Reaction Type | Reagents/Conditions | Intermediate Species | Product Type |

| Hydrogen Atom Transfer (HAT) | Radical Initiator (e.g., R•) | 1,3-Dioxolanyl radical | Functionalized Dioxolane |

| Addition to Alkenes | Mn(OAc)₃ or Photocatalyst, Electron-deficient alkene | Dioxolanyl radical, Adduct radical | Alkylated Dioxolane |

Iv. Advanced Spectroscopic and Computational Characterization in Research

Structural Elucidation and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. evitachem.com

For 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the dioxolane ring protons, and the methyl group protons. The protons on the bromophenyl ring typically appear as a set of doublets due to coupling, characteristic of a 1,4-disubstituted benzene (B151609) ring. The four protons of the dioxolane ring often present as a complex multiplet, or sometimes as two distinct multiplets, depending on their chemical and magnetic equivalence. The methyl group attached to the C2 position of the dioxolane ring would yield a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum for this compound would show signals for the quaternary carbon of the bromophenyl ring attached to the bromine atom, the other aromatic carbons, the quaternary C2 carbon of the dioxolane ring, the methylene (B1212753) carbons of the dioxolane ring, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the structure of the related compound 2-(4-bromophenyl)-1,3-dioxolane (B88685) has been confirmed using both ¹H and ¹³C NMR. evitachem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.40 - 7.60 | Multiplet (AA'BB' system) |

| Dioxolane Protons | ¹H | 3.90 - 4.10 | Multiplet |

| Methyl Protons | ¹H | ~1.60 | Singlet |

| C-Br (Aromatic) | ¹³C | ~122 | Singlet |

| C-H (Aromatic) | ¹³C | 127 - 132 | Doublet |

| C-C (Aromatic) | ¹³C | ~140 | Singlet |

| C2 (Dioxolane) | ¹³C | ~109 | Singlet |

| CH₂ (Dioxolane) | ¹³C | ~65 | Triplet |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The structure of related dioxolanes has been confirmed by IR spectral data. evitachem.comrsc.org

Key expected vibrational frequencies for this compound would include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and dioxolane groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong bands from the dioxolane ether linkages, typically in the 1200-1000 cm⁻¹ region.

C-Br stretching: Usually observed at lower frequencies in the far-infrared region.

These characteristic peaks provide a molecular fingerprint, confirming the presence of the key structural components. researchgate.net

Table 2: Characteristic IR Absorption Frequencies Data is based on typical values for the functional groups present.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2990 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1200 - 1000 |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁BrO₂, giving it a monoisotopic mass of approximately 241.99 Da.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at [M+2]⁺. This pattern is a definitive indicator of the presence of a single bromine atom. For instance, the mass spectrum for the related 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane shows prominent peaks at m/z 227 and 229. nih.gov

Common fragmentation pathways for this compound would likely involve the loss of the methyl group or cleavage of the dioxolane ring.

Table 3: Expected Mass Spectrometry Data

| Feature | Description | Expected m/z Value |

|---|---|---|

| Molecular Ion | [M]⁺ peak corresponding to ⁷⁹Br | ~242 |

| Isotope Peak | [M+2]⁺ peak corresponding to ⁸¹Br | ~244 |

| Fragment | Loss of methyl group ([M-CH₃]⁺) | ~227 / 229 |

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry provides a theoretical framework to complement experimental findings. It can predict molecular properties, visualize orbitals, and model reaction pathways, offering insights that are difficult to obtain through experiment alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can then be compared with X-ray crystallography data.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net Comparing these computed values with experimental spectra aids in the assignment of complex signals.

Analyze Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). dntb.gov.ua This information is crucial for understanding the molecule's reactivity, identifying electrophilic and nucleophilic sites, and predicting how it might interact with other reagents.

Studies on similar molecules have successfully used DFT methods, such as B3LYP, to correlate theoretical results with experimental FT-IR, Raman, and NMR data, leading to a more profound understanding of their structural and electronic properties. researchgate.netdntb.gov.ua

Prediction of Spectroscopic Properties through Computational Methods

In modern chemical research, computational chemistry serves as a powerful predictive tool that complements experimental spectroscopic data, offering profound insights into molecular structure and properties. For the compound this compound, computational methods, particularly those based on Density Functional Theory (DFT), are employed to forecast its spectroscopic characteristics with a high degree of accuracy. longdom.orgsciforum.net This predictive capability is invaluable for confirming structural assignments from experimental data and understanding the electronic environment of the molecule.

The standard computational workflow begins with the optimization of the molecule's ground-state geometry. researchgate.net This is typically achieved using a DFT functional, such as B3LYP, combined with a robust basis set like 6-311++G(d,p). longdom.orgresearchgate.net Once the minimum energy conformation is found, the same level of theory is used to perform calculations that predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding tensors of each nucleus. longdom.orgsciforum.net These calculated shielding values (σ) are then converted into chemical shifts (δ), which are directly comparable to experimental spectra, by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory. longdom.orgresearchgate.net A strong linear correlation between the computationally predicted and experimentally measured chemical shifts is considered a robust validation of the structural assignment. mdpi.commdpi.com

Detailed Research Findings

Computational studies provide detailed predictions for the key spectroscopic signatures of this compound.

Predicted Vibrational Frequencies (FT-IR)

The calculation of harmonic vibrational frequencies can predict the positions of major absorption bands in the infrared spectrum. Key predicted vibrational modes for the title compound include stretching frequencies for the aromatic C-H bonds, the C-O bonds of the dioxolane ring, the aliphatic C-H bonds of the methyl and dioxolane groups, and the characteristic C-Br stretch.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3085 | Aromatic C-H Stretch |

| 2990 | Methyl (CH₃) Asymmetric Stretch |

| 2895 | Dioxolane (CH₂) Symmetric Stretch |

| 1480 | Aromatic C=C Stretch |

| 1180 | Dioxolane C-O-C Asymmetric Stretch |

| 1070 | Dioxolane C-O-C Symmetric Stretch |

| 1010 | Aromatic Ring Breathing / C-Br Stretch Combination |

| 620 | C-Br Stretch |

Predicted ¹H and ¹³C NMR Chemical Shifts

GIAO-DFT calculations provide theoretical chemical shifts that are instrumental in assigning the signals observed in experimental ¹H and ¹³C NMR spectra. The predicted values reflect the specific electronic environment of each nucleus in the molecule's three-dimensional structure.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (ortho to Br) | 7.52 | d (doublet) |

| Aromatic H (meta to Br) | 7.38 | d (doublet) |

| Dioxolane -OCH₂CH₂O- | 4.05 | s (singlet) |

| Methyl C-CH₃ | 1.65 | s (singlet) |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (C-C-Br) | 141.5 |

| Aromatic CH (ortho to Br) | 131.8 |

| Aromatic CH (meta to Br) | 127.5 |

| Aromatic C (ipso-Br) | 122.0 |

| Dioxolane C (Quaternary C-O) | 109.5 |

| Dioxolane -OCH₂CH₂O- | 64.8 |

| Methyl -CH₃ | 27.3 |

These computational predictions provide a robust framework for interpreting complex experimental spectra. By simulating the spectroscopic properties, researchers can confidently assign signals, verify molecular structures, and gain a deeper understanding of the electronic and structural characteristics of this compound.

V. Derivatization and Functionalization Strategies

Synthesis of Analogues with Biological Relevance

The 1,3-dioxolane (B20135) ring is a structural motif present in numerous biologically active compounds. Leveraging the 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane structure, researchers can design and synthesize novel analogues aimed at treating a range of diseases.

The dioxolane structure is a key component of several successful antifungal agents, most notably the azole class of drugs like ketoconazole. nih.gov These drugs function by inhibiting the cytochrome P450-dependent 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. scispace.com The design of new antifungal agents often involves modifying the core structure to enhance efficacy, broaden the spectrum of activity, and overcome resistance.

A prominent strategy involves the synthesis of imidazole (B134444) and triazole derivatives linked to a dioxolane ring. Research has demonstrated the synthesis of potential antifungal agents starting from precursors of this compound. For instance, 4-bromoacetophenone can be reacted with 3-chloro-1,2-propanediol (B139630) to form 4-chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolane. scispace.com This intermediate serves as a crucial building block. Through a series of reactions including substitution and selective bromination, it can be converted into complex molecules. One such final product is 1-{4-[4-(adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-2-methyl-1,3-dioxolan-4-ylmethyl}-1H-imidazole, which incorporates the essential imidazole pharmacophore. scispace.com

The synthesis pathway highlights a versatile approach to creating structurally diverse antifungal candidates. The key steps are outlined below:

| Step | Reactant A | Reactant B | Product | Purpose |

| 1 | 4-Bromoacetophenone | 3-Chloro-1,2-propanediol | 4-Chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolane (I) | Formation of the core dioxolane structure. scispace.com |

| 2 | Compound I | Sodium 4-(adamant-1-yl)phenolate | 4-[4-(Adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-2-methyl-1,3-dioxolane (II) | Introduction of a bulky lipophilic group. scispace.com |

| 3 | Compound II | Bromine | 2-(4-Bromophenyl)-2-bromomethyl-4-[4-(adamant-1-yl)phenoxymethyl]-1,3-dioxolane (III) | Selective bromination to create a reactive site. scispace.com |

| 4 | Compound III | Imidazole | 1-{4-[4-(Adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-2-methyl-1,3-dioxolan-4-ylmethyl}-1H-imidazole (IV) | Introduction of the antifungal azole moiety. scispace.com |

Platinum-based drugs, such as cisplatin (B142131) and carboplatin, are mainstays in cancer chemotherapy. However, their efficacy is often limited by severe side effects and the development of drug resistance. A key strategy to overcome these limitations is the design of new platinum(II) complexes with novel carrier ligands that can improve the therapeutic index. The dioxolane moiety has been explored for this purpose, primarily to enhance the water solubility and modulate the biological activity of the complexes. nih.gov

Research into [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes has shown that the nature of the substituent at the C2 position of the dioxolane ring significantly influences the complex's properties and antitumor activity. nih.govacs.org While these studies did not specifically use a 2-(4-bromophenyl)-2-methyl derivative, they established a clear structure-activity relationship that provides a blueprint for future designs. The incorporation of an aryl group, such as the 4-bromophenyl moiety, at the C2 position is a viable strategy for creating new platinum complexes. The bromo-substituent offers a site for further functionalization, potentially for tumor-targeting ligands.

The general approach involves synthesizing a dioxolane-based diamine ligand, which is then coordinated to a platinum(II) center. The resulting complexes have demonstrated excellent antitumor activity, in some cases superior to cisplatin and carboplatin, particularly against murine L1210 leukemia cells. nih.gov

| Dioxolane Ligand Feature | Leaving Group | Effect on Properties/Activity |

| Two different substituents at C2 | 1,1-Cyclobutanedicarboxylate | Increased water solubility. nih.gov |

| (4R,5R)-stereoisomer | 1,1-Cyclobutanedicarboxylate | Higher antitumor activity than the (4S,5S)-stereoisomer. nih.gov |

| Various C2 substituents | Glycolate | High cytotoxicity against human stomach cancer cell lines, sometimes exceeding that of cisplatin. nih.gov |

Beyond their antifungal applications, dioxolane derivatives have shown promise as broad-spectrum antimicrobial agents. The synthesis of new compounds often targets both Gram-positive and Gram-negative bacteria. A successful approach involves the cyclization of substituted aryl ketones with 3-chloro-1,2-propanediol, followed by the alkylation of the resulting 4-chloromethyl-1,3-dioxolanes with sodium salts of azoles like 1,2,4-triazole (B32235) or imidazole. researchgate.net

This methodology is directly applicable to 4-bromoacetophenone, the precursor to this compound, to generate 1-[(2-(4-bromophenyl)-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-azoles. Such compounds have exhibited antibacterial activity comparable to ciprofloxacin (B1669076) against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. researchgate.net Furthermore, other studies on dioxolanes derived from different aldehydes have shown significant activity against a wider range of bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa, as well as excellent antifungal activity against Candida albicans. nih.gov The presence of the 4-bromophenyl group can also be found in other classes of antimicrobial agents, such as quinoline-oxadiazole hybrids, suggesting its utility in pharmacophore design. rsc.org

Formation of Silane and Germane (B1219785) Functionalized Aromatic Dioxolanes

The functionalization of aromatic rings with organosilicon (silane) or organogermanium (germane) groups can significantly alter the electronic and steric properties of a molecule. This modification can enhance biological activity, improve metabolic stability, or create novel materials. The bromo-substituent on the phenyl ring of this compound is an ideal handle for introducing such functionalities.

A standard and effective method to achieve this is through metal-halogen exchange followed by quenching with an appropriate electrophile. The synthesis would typically proceed via the following steps:

Generation of an Organometallic Intermediate: The starting compound, this compound, is reacted with an organolithium reagent (e.g., n-butyllithium) at low temperature to form the corresponding aryllithium species. Alternatively, it can be converted into a Grignard reagent by reacting with magnesium metal.

Reaction with Silyl (B83357) or Germyl (B1233479) Halides: The highly nucleophilic organometallic intermediate is then reacted with a silyl halide (e.g., triethylsilyl chloride, Si(C₂H₅)₃Cl) or a germyl halide (e.g., trimethylgermyl chloride, Ge(CH₃)₃Cl) to form the desired C-Si or C-Ge bond.

This strategy provides access to a new class of functionalized dioxolanes, such as 2-methyl-2-(4-(triethylsilyl)phenyl)-1,3-dioxolane. These derivatives could be valuable as intermediates in cross-coupling reactions or as building blocks for advanced materials. Moreover, silane-functionalized molecules have been explored as anticancer prodrugs, as seen in novel Pt(IV) complexes bearing bis-organosilane ligands, which demonstrated enhanced cytotoxicity and reduced side effects in preclinical models. nih.gov

Synthesis of Chiral Dioxolane Derivatives

Chirality is a fundamental aspect of medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The parent compound, this compound, is achiral because it is synthesized from achiral precursors (4-bromoacetophenone and ethylene (B1197577) glycol). However, chiral derivatives can be readily prepared using stereoselective synthetic methods. nih.govmdpi.com

Two primary strategies can be employed:

Use of a Chiral Diol: The most straightforward approach is to perform the ketalization reaction between 4-bromoacetophenone and an enantiomerically pure diol. This substrate-controlled reaction directly establishes stereocenters on the dioxolane ring. The choice of the chiral diol determines the absolute configuration of the product.

Use of a Chiral Catalyst: An alternative method involves using a chiral acid catalyst to direct the enantioselective ketalization of 4-bromoacetophenone with an achiral diol like ethylene glycol.

The resulting chiral dioxolanes are valuable as chiral building blocks or as target molecules for biological evaluation. The stereochemistry of the dioxolane ring can significantly impact biological activity, as demonstrated in studies of anticancer platinum(II) complexes where the (4R,5R)-stereoisomer exhibited higher antitumor activity than its (4S,5S) counterpart. nih.gov

| Chiral Diol Starting Material | Potential Chiral Product |

| (S)-Propane-1,2-diol | (4S)-2-(4-Bromophenyl)-2,4-dimethyl-1,3-dioxolane |

| (R)-Propane-1,2-diol | (4R)-2-(4-Bromophenyl)-2,4-dimethyl-1,3-dioxolane |

| (2R,3R)-Butane-2,3-diol | (4R,5R)-2-(4-Bromophenyl)-2,4,5-trimethyl-1,3-dioxolane |

| (L)-Diethyl tartrate (after reduction to the diol) | (4S,5S)-2-(4-Bromophenyl)-4,5-bis(hydroxymethyl)-2-methyl-1,3-dioxolane |

Heterocyclic Fused Systems via Dioxolane Intermediates

The synthesis of fused heterocyclic systems is of great interest in medicinal chemistry, as these scaffolds are common in a vast number of pharmaceuticals. The this compound molecule is an excellent intermediate for constructing such systems. In this context, the dioxolane moiety acts as a robust protecting group for the ketone functionality, allowing for extensive chemical manipulation of the bromophenyl ring.

The bromo-group serves as a versatile synthetic handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. For example, palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations can be used to introduce new substituents onto the phenyl ring. These substituents can then participate in intramolecular cyclization reactions to build a new heterocyclic ring fused to the phenyl group.

A potential synthetic route could involve a Buchwald-Hartwig amination to couple the bromophenyl ring with an amine, followed by an intramolecular condensation to form a fused nitrogen-containing heterocycle. For instance, reaction with 2-aminobenzophenone (B122507) could lead to a quinazoline (B50416) derivative after cyclization. The dioxolane group protects the ketone at the 2-position throughout the sequence and can be retained or removed in the final step by acid hydrolysis to reveal the ketone if desired. This strategy opens pathways to complex polyheterocyclic systems that would be difficult to access otherwise. clockss.orgnih.govrsc.org

Vi. Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Intermediate

The primary role of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in research and development is as a synthetic intermediate. The dioxolane group effectively masks the reactive ketone of what would otherwise be 4'-bromoacetophenone. This protection strategy allows for chemical transformations to be performed on other parts of the molecule, specifically at the carbon-bromine bond, without interference from the carbonyl group.

The presence of the bromo-phenyl group makes this compound an important building block for constructing more complex molecules. It can undergo halogen-metal exchange or be used in various cross-coupling reactions. A notable example is its use in the synthesis of 4-acetylphenylmethylsilanes. acs.org In this process, the bromo-substituted compound is used to create an organometallic intermediate, which then reacts with a silicon-containing electrophile. acs.org The dioxolane group protects the ketone throughout this sequence and can be removed in a later step to reveal the acetyl group in the final product. This demonstrates its utility in preparing molecules with diverse functional groups that might not be compatible under single-pot reaction conditions.

In medicinal chemistry, the precise assembly of molecular scaffolds is critical. Dioxolane-protected compounds are recognized as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). While direct synthesis of a specific commercial API from this compound is not prominently documented, its structural motifs are highly relevant. For instance, related bromo-dioxolane derivatives are employed as precursors for APIs. The compound's structure is analogous to intermediates used in the synthesis of complex therapeutic agents, where the protected ketone and reactive bromide are essential for building the final drug molecule. This makes this compound a valuable precursor for creating libraries of potential new drug analogues for screening and development.

Contributions to Polymer Chemistry and Materials Development

The application of this compound itself in polymer chemistry is not widely reported in scientific literature. The chemistry of incorporating dioxolane-type structures into polymer backbones to impart specific properties typically involves a different class of compounds known as cyclic ketene (B1206846) acetals (CKAs), which contain a polymerizable exocyclic double bond. rsc.orgdntb.gov.ua

The incorporation of ester linkages into a polymer backbone via radical ring-opening polymerization of cyclic ketene acetals is a known strategy for creating materials with tunable degradation profiles. rsc.orgdiva-portal.orgrsc.org These monomers, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), can be copolymerized with traditional vinyl monomers. rsc.org The resulting ester bonds within the polymer chain are susceptible to hydrolysis, allowing the material to break down into smaller, low-molar-mass products. rsc.org However, this compound lacks the necessary C=C double bond to participate in this type of polymerization and therefore is not used for this purpose.

Certain cyclic ketene acetals, like MPDL, have been successfully employed as controlling comonomers in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization (CRP). rsc.orgdntb.gov.ua This allows for the synthesis of well-defined, degradable copolymers. rsc.org The use of this compound in this capacity has not been demonstrated, as it is chemically unsuited for participation as a monomer in these reactions.

A study using inverse gas chromatography investigated the thermodynamic and physical properties of a polymer named poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate). researchgate.netasianpubs.org It is important to note that this is a complex acrylate (B77674) polymer where the "2-(4-bromophenyl)-1,3-dioxolane" moiety is part of the side chain, not a polymer derived from this compound as the monomeric unit.

Interactive Table: Polymerization Applications of Dioxolane Derivatives

This table summarizes the applications of different types of dioxolane compounds in polymer chemistry.

| Compound Type | Example Compound | Application in Polymerization | Degradable Backbone? | Ref. |

| Ketal (Non-monomer) | This compound | Not used as a monomer | No | - |

| Cyclic Ketene Acetal (B89532) | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Comonomer for radical ring-opening polymerization | Yes | rsc.org |

| Cyclic Ketene Acetal | 2-methylene-1,3-dioxepane (MDO) | Comonomer for creating degradable copolymers | Yes | rsc.orgcmu.edu |

| Acrylate Polymer | Poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate) | Studied for thermodynamic properties | Not the primary focus | researchgate.netasianpubs.org |

Advanced Materials Precursors

The role of this compound as a direct precursor to bulk advanced materials is not a primary area of its application based on available research. Its utility lies one step removed, in the synthesis of other molecules which may, in turn, be used in materials science.

The carbon-bromine bond provides a reactive handle for creating organometallic reagents. libretexts.org For example, it can be converted into an organolithium or Grignard reagent, or undergo coupling reactions to form organoboron compounds. youtube.comtcichemicals.com These resulting organometallic compounds are highly versatile precursors for a wide range of more complex organic molecules, which could potentially be designed as components of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. Therefore, while not a direct precursor itself, it is a key starting material for preparing tailored molecules for materials science research.

Building Blocks for Organic Conductors and Semiconductors

The development of organic conductors and semiconductors is a focal point of modern materials science, with applications ranging from flexible displays to solar cells. The synthesis of these materials often relies on the step-wise construction of long, conjugated polymer chains. In this context, this compound can serve as a crucial monomeric unit.

The key to its utility lies in the reactivity of the carbon-bromine bond on the phenyl ring. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Reactions such as the Suzuki-Miyaura coupling (using boronic acids or esters) and the Stille coupling (using organotin compounds) are instrumental in polymerizing aryl halides. organic-chemistry.orgwikipedia.orgnih.gov For instance, a synthetic strategy could involve the polymerization of a derivative of this compound to create a poly(p-phenylene) backbone, a fundamental structure in many conductive polymers. koreascience.kradvancedsciencenews.com

The 1,3-dioxolane (B20135) group in this molecule plays a critical role as a protecting group for the ketone functionality of what would otherwise be 4'-bromoacetophenone. This protection is strategically important because the carbonyl group could interfere with the organometallic reagents used in the coupling reactions. Once the desired polymer backbone is assembled, the dioxolane group can be readily removed under acidic conditions to regenerate the ketone. This unmasked ketone can then be used to further modify the polymer, for example, by influencing its electronic properties or by serving as an attachment point for other functional groups. This approach allows for the synthesis of well-defined polymer structures with tailored functionalities. koreascience.kr

The resulting polymers, with their extended π-conjugation, can exhibit semiconducting or conducting properties upon doping. The ability to introduce a ketone functionality at a late stage in the synthesis provides a handle to fine-tune the electronic band gap and charge transport characteristics of the material.

Exploration in Charge-Transfer Complexes and Radical Ion Salts

Charge-transfer (CT) complexes and radical ion salts are classes of materials where an electron is transferred from a donor molecule to an acceptor molecule, resulting in unique optical and electronic properties. These materials are of interest for their potential use in molecular electronics and switching devices.

The synthesis of precursors for such materials can strategically employ molecules like this compound. The bromophenyl moiety can be elaborated through coupling reactions to create either electron-rich (donor) or electron-poor (acceptor) architectures. For example, coupling with electron-donating groups could lead to the formation of a donor molecule. Conversely, coupling with electron-withdrawing groups could yield an acceptor. nih.govrsc.org

The protected ketone within the dioxolane group offers a latent site for further functionalization to modulate the donor or acceptor strength. After deprotection, the ketone can be converted into a variety of other functional groups that can significantly influence the molecule's ability to donate or accept electrons.

Once a suitable donor and acceptor have been synthesized, they can be combined to form a charge-transfer complex. In these complexes, the planar aromatic cores of the donor and acceptor molecules can stack, facilitating the transfer of charge. The formation of radical ion salts often involves the one-electron oxidation of a neutral donor molecule or the one-electron reduction of a neutral acceptor molecule. The resulting radical ions can then crystallize with a counterion to form a salt. The stability and electronic properties of these salts are highly dependent on the structure of the organic radical ion. While direct synthesis of radical ion salts from this compound has not been explicitly reported, its role as a precursor to the elaborate organic molecules that form these salts is a logical and valuable application.

Vii. Future Research Directions and Perspectives for 2 4 Bromophenyl 2 Methyl 1,3 Dioxolane

Development of More Efficient and Sustainable Catalytic Systems for Dioxolane Synthesis and Transformation

Future research should prioritize the development of advanced catalytic systems for both the synthesis and subsequent transformation of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. While traditional methods for dioxolane synthesis often rely on acid catalysts, there is a considerable opportunity to explore more sustainable alternatives.

One promising avenue is the use of solid acid catalysts, such as sulfonated cation exchangers, which have been successfully employed for the condensation of substituted benzaldehydes with diols. researchgate.net Another innovative approach involves the use of carbon dioxide as a C1 source for the formation of the dioxolane ring, which aligns with the principles of green chemistry. nih.gov The development of ruthenium-based catalysts, for instance, has shown potential in the transformation of diols to cyclic acetals. nih.gov

Furthermore, research into catalytic systems for the transformation of the this compound molecule is warranted. The bromine atom on the phenyl ring is a prime target for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. Investigating novel and more efficient palladium or other transition metal catalyst systems could open up pathways to a wide array of derivatives.

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Application | Potential Advantages |

| Solid Acid Catalysts (e.g., Sulfonated Resins) | Synthesis | Reusability, reduced waste, milder reaction conditions |

| Ruthenium-based Complexes | Synthesis from Diols and CO2 | Utilization of a renewable C1 source, sustainability |

| Palladium(0) Catalysts | Transformation (Cross-Coupling) | High efficiency in C-C bond formation, molecular diversity |

| Hypervalent Iodine Reagents | Synthesis | Stereospecific generation of dioxolane intermediates |

In-Depth Mechanistic Studies of Novel Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new synthetic routes. Future research should focus on detailed mechanistic studies of its formation and subsequent reactions.

For instance, the stereoselective formation of substituted 1,3-dioxolanes can proceed through a 1,3-dioxolan-2-yl cation intermediate. nih.gov Investigating the stability and reactivity of such an intermediate in the context of the 2-(4-bromophenyl)-2-methyl substitution pattern would provide valuable insights. Advanced spectroscopic techniques and computational modeling could be employed to elucidate the transition states and reaction intermediates involved.

Moreover, exploring novel reaction pathways originating from this compound is a key area for future work. This could include, for example, radical reactions involving the bromine atom or ring-opening polymerizations of the dioxolane moiety under specific catalytic conditions.

Exploration of New Derivatization Strategies for Enhanced Biological Activity

The derivatization of this compound presents a significant opportunity for the discovery of new biologically active molecules. The core structure can be systematically modified to probe structure-activity relationships (SAR).

The bromophenyl moiety serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. This would allow for the synthesis of a library of analogs with varying electronic and steric properties. Furthermore, modifications to the dioxolane ring, although more challenging, could also be explored to fine-tune the compound's pharmacokinetic properties.

There is precedent for dioxolane-containing compounds exhibiting interesting biological activities, including their use as modulators of multidrug resistance (MDR) in cancer cells. nih.gov Research has shown that certain 1,3-dioxolane (B20135) derivatives can interact with P-glycoprotein (P-gp), a key protein in MDR. nih.gov Future studies could therefore focus on designing and synthesizing derivatives of this compound as potential MDR reversal agents. Additionally, the structure-activity relationships of bromophenyl compounds have been investigated for antimycobacterial activity, suggesting another potential therapeutic area to explore. researchgate.net

Table 2: Potential Derivatization Strategies and Target Biological Activities

| Derivatization Strategy | Target Moiety | Potential Biological Application |

| Suzuki Coupling | Bromophenyl group | Anticancer, Antimicrobial |

| Heck Coupling | Bromophenyl group | Antiviral, Enzyme inhibition |

| Buchwald-Hartwig Amination | Bromophenyl group | CNS-active agents |

| Ring Modification | Dioxolane ring | Modulators of drug metabolism |

Rational Design of Dioxolane-Based Materials with Tailored Properties

The field of materials science offers fertile ground for the application of this compound and its derivatives. The unique combination of a rigid aromatic group and a flexible dioxolane ring suggests its potential as a building block for functional materials.

One area of exploration is the development of novel polymers. For instance, cyclic ketene (B1206846) acetals, which share the dioxolane core, have been used in radical ring-opening polymerization to create degradable polymers. rsc.org The bromo-substituent on the phenyl ring of the target compound could also be exploited to create cross-linked or functionalized polymers with specific thermal or optical properties.

Integration of Computational Chemistry in Predictive Synthesis and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool that can be integrated into all aspects of research on this compound. DFT studies can provide valuable insights into the molecule's electronic structure, reactivity, and potential applications, thereby guiding experimental work. researchgate.netmdpi.com

Future computational studies could focus on:

Predicting Reaction Outcomes: Modeling reaction pathways and transition states to predict the feasibility and selectivity of synthetic transformations.

Understanding Spectroscopic Data: Calculating NMR and IR spectra to aid in the characterization of newly synthesized derivatives.

Designing for Biological Activity: Performing molecular docking studies to predict the binding affinity of derivatives with biological targets, such as enzymes or receptors. This can help in prioritizing synthetic targets for biological evaluation. mdpi.com

Investigating Material Properties: Simulating the properties of polymers or other materials derived from this compound to predict their performance characteristics.

By combining computational predictions with experimental validation, the research and development process for this promising compound can be significantly accelerated.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, and how should data be interpreted?

- Methodological Answer : Use 1H/13C NMR to confirm the dioxolane ring structure and bromophenyl substitution pattern. The methyl group (2-methyl) will appear as a singlet in 1H NMR (~1.5–1.7 ppm), while the aromatic protons will show splitting patterns consistent with para-substitution. Mass spectrometry (EI-MS or HRMS) should confirm the molecular ion peak at m/z 256–258 (M+ with bromine isotope pattern) . For structural ambiguity, combine with FT-IR to verify the C-Br stretch (~550–600 cm⁻¹) and C-O-C vibrations (~1,100–1,250 cm⁻¹) .

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

- Methodological Answer : Employ a two-step process : (1) Bromination of 4-methylacetophenone followed by (2) protection with ethylene glycol under acid catalysis (e.g., p-TsOH). Key parameters include:

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis (due to the dioxolane ring) and UV light (due to the bromophenyl group). Store under inert gas (N₂/Ar) at 2–8°C in amber vials. For long-term stability, avoid protic solvents (e.g., MeOH, H₂O) and monitor via TLC (silica gel, hexane:EtOAc 8:2) for degradation .

Q. How can researchers separate this compound from reaction byproducts?

- Methodological Answer : Use column chromatography with a silica gel stationary phase and a gradient elution (hexane → hexane:EtOAc 9:1). For scale-up, consider distillation under reduced pressure (boiling point ~250–260°C at 10 mmHg) . Advanced purification may involve recrystallization from ethanol/water mixtures (yield: ~70–80%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of dioxolane formation in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model the acid-catalyzed cyclization step. Key analyses include:

- Transition state identification : Map the energy profile for ethylene glycol addition and water elimination.

- Natural Bond Orbital (NBO) analysis : Assess charge distribution to explain regioselectivity.

- Compare results with experimental kinetic data (e.g., activation energy from Arrhenius plots) to validate the mechanism .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting) using:

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. THF). Analyze via ANOVA to identify significant factors. For example:

Q. What advanced techniques validate the compound’s role in organometallic coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Use Pd-catalyzed cross-coupling with arylboronic acids. Key steps:

- In situ monitoring : Track reaction progress via 19F NMR (if fluorinated partners are used).

- Hammett analysis : Correlate substituent effects with reaction rates to assess electronic influence of the bromophenyl group.

- DFT-based mechanistic studies : Compare calculated vs. experimental activation barriers for transmetalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations